2-formyl-N-(3-nitrophenyl)hydrazinecarbothioamide
Overview
Description
2-formyl-N-(3-nitrophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H8N4O3S and its molecular weight is 240.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.03171130 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
A series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties, including compounds similar to 2-formyl-N-(3-nitrophenyl)hydrazinecarbothioamide, were synthesized. These compounds were characterized by spectroscopic and elemental analyses. The synthesis utilized simple experimental procedures under conventional and microwave irradiation conditions, resulting in good to excellent yields (Farghaly et al., 2020).
DNA Binding and Anticancer Activities
Some of the synthesized N-phenylmorpholine derivatives were evaluated for their binding with SS-DNA through UV-Vis absorption and viscosity measurements, indicating an intercalation binding mode. Selected compounds exhibited significant antimicrobial and anticancer activities against examined microbes and cancer cells, showing the potential of these derivatives in therapeutic applications (Farghaly et al., 2020).
Electro-optic Properties
The chemical preparation and crystal growth of a related compound, 1-formyl 2(4-nitrophenyl) hydrazine, were described, with its refractive indices, optical absorption coefficients, and electro-optic half-wave voltages at zero and 1 MHz frequencies reported. This study provided insights into the optical non-linearity of small crystals, showcasing the electro-optic applications of these compounds (Owen & White, 1977).
Antimicrobial and Fungitoxic Activities
Nickel(II) complexes of novel thiosemicarbazone compounds, including derivatives of this compound, were synthesized and characterized. These complexes were tested for their antimicrobial activities, showing promising results. The study indicates the potential of these compounds in developing new antimicrobial agents (AlJahdali, 2013).
Applications in Sensing and Molecular Recognition
N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide was investigated as a fluorescent sensor for the determination of Fe(III) in aqueous solutions. The study demonstrated the compound's selectivity and sensitivity towards Fe(III), highlighting its application in environmental and biological sensing (Marenco et al., 2012).
Properties
IUPAC Name |
N-[(3-nitrophenyl)carbamothioylamino]formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c13-5-9-11-8(16)10-6-2-1-3-7(4-6)12(14)15/h1-5H,(H,9,13)(H2,10,11,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGSTKIMYWMPTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NNC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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